Zinc L-aspartate can be derived from dietary sources rich in zinc, such as red meat, poultry, seafood, beans, nuts, and whole grains. The synthesis of Zinc L-aspartate typically involves the reaction between zinc salts (like zinc sulfate or zinc oxide) and L-aspartic acid.
Zinc L-aspartate is classified as a dietary supplement and falls under the category of mineral supplements. It is often used in formulations aimed at improving zinc levels in individuals with deficiencies or those requiring additional support for immune function and metabolic processes.
The synthesis of Zinc L-aspartate can be achieved through various chemical methods:
The reaction typically requires precise control over temperature and pH to ensure optimal yield and purity of Zinc L-aspartate. The stoichiometry of the reactants must also be carefully calculated to achieve the desired molar ratio.
Zinc L-aspartate has a complex molecular structure that includes a central zinc ion coordinated by two L-aspartate molecules. The chemical formula can be represented as . The coordination geometry around the zinc ion is generally tetrahedral or octahedral depending on the specific environment.
Zinc L-aspartate can participate in various chemical reactions typical of zinc compounds:
The stability of Zinc L-aspartate is influenced by environmental factors such as pH and temperature. Its reactivity profile makes it suitable for use in various biochemical applications.
The mechanism by which Zinc L-aspartate exerts its effects primarily involves:
Research indicates that adequate levels of zinc can enhance immune function significantly, reducing susceptibility to infections and aiding in faster recovery from illnesses.
Studies have shown that supplementation with Zinc L-aspartate can lead to improved serum zinc levels compared to other forms of zinc supplements due to its enhanced absorption characteristics.
Zinc L-aspartate is utilized primarily for its health benefits:
Zinc L-aspartate exhibits potent immunomodulatory effects through its dose-dependent suppression of proinflammatory cytokine production in activated T cells. In vitro studies using pre-activated human T cells (T-cell blasts) demonstrate that zinc aspartate concentrations between 40–140 µM significantly inhibit interferon (IFN)-γ (Th1), interleukin (IL)-5 (Th2), and IL-17 (Th17) secretion. At 100 µM, cytokine suppression reaches 60–75% compared to untreated controls, paralleling the efficacy of immunosuppressants like rapamycin [1] [2]. This broad-spectrum cytokine inhibition occurs via zinc-mediated disruption of nuclear factor kappa B (NF-κB) signaling, a master regulator of inflammatory gene expression. Zinc importers (ZIP8) facilitate intracellular zinc accumulation, which blocks IκB kinase (IKK) activation, thereby preventing NF-κB nuclear translocation and cytokine gene transcription [6].
Table 1: Cytokine Inhibition by Zinc L-Aspartate in Human T-Cell Blasts
Zinc Aspartate Concentration (µM) | IFN-γ Inhibition (%) | IL-5 Inhibition (%) | IL-17 Inhibition (%) |
---|---|---|---|
40 | 25 ± 4 | 30 ± 5 | 22 ± 3 |
80 | 55 ± 6 | 60 ± 7 | 50 ± 5 |
100 | 75 ± 8 | 70 ± 6 | 68 ± 7 |
120 | 82 ± 7 | 80 ± 8 | 78 ± 6 |
Paradoxically, while suppressing Th1/Th2/Th17 cytokines, zinc L-aspartate (100–140 µM) upregulates IL-16 secretion by 3.5-fold in activated human T cells [4]. IL-16 functions as a chemoattractant for CD4+ T cells and monocytes and exhibits immunoregulatory properties by suppressing T-cell receptor (TCR)-mediated activation. This cytokine shift correlates with reduced production of immunosuppressive cytokines IL-1 receptor antagonist (IL-1ra), latent TGF-β1, and IL-10, indicating a distinct mechanism for dampening chronic inflammation. The IL-16 induction is zinc-specific, as evidenced by the absence of this effect in control treatments with cyclosporin A or dexamethasone [4].
Concentrations exceeding 100 µM zinc L-aspartate trigger caspase 3/7-dependent apoptosis in activated T cells. Real-time imaging using IncuCyte™ Caspase 3/7 reagents shows a 4.2-fold increase in caspase activity within 48 hours of treatment, leading to phosphatidylserine externalization (detected by Annexin V staining) and loss of membrane integrity [4]. This apoptotic pathway eliminates autoreactive T-cell clones, providing a mechanistic basis for zinc’s therapeutic effects in autoimmune disorders. The process involves zinc-mediated upregulation of pro-apoptotic Bcl-2 family proteins (Bax/Bak) and mitochondrial cytochrome c release, culminating in effector caspase activation [10].
Zinc L-aspartate demonstrates significant efficacy in murine EAE, the primary model for human multiple sclerosis. Therapeutic intraperitoneal administration (1.5 mg/kg body weight) reduces clinical severity scores by 60% during the first relapse phase. Histopathological analysis reveals diminished CNS leukocyte infiltration and demyelination in treated animals [7] [3]. Oral zinc aspartate similarly ameliorates chronic relapsing EAE, confirming bioavailability and central nervous system accessibility. Notably, efficacy is dose-dependent: lower doses (0.3 mg/kg) show minimal effect, while higher doses (6 mg/kg) exacerbate disease, underscoring the narrow therapeutic window for zinc-mediated immunomodulation [7].
Table 2: Zinc L-Aspartate Efficacy in EAE Models
Treatment Protocol | Clinical Severity Reduction (%) | CNS Infiltrate Reduction (%) | Key Cytokine Changes |
---|---|---|---|
Intraperitoneal (1.5 mg/kg) | 60 ± 8 | 55 ± 10 | ↓IL-17, ↓IFN-γ, ↑IL-10 |
Oral (1.5 mg/kg) | 50 ± 7 | 45 ± 8 | ↓IL-17, ↓TNF-α |
Low dose (0.3 mg/kg) | <10 | Not significant | No significant changes |
High dose (6 mg/kg) | Worsened symptoms | Increased | ↑Proinflammatory cytokines |
Zinc L-aspartate rebalances pathogenic Th17 and protective Treg populations in autoimmune settings. In mixed lymphocyte cultures (MLCs), physiological zinc concentrations (50 µM) increase CD4+Foxp3+ Tregs by 40% while reducing CD4+RORC2+ Th17 cells by 30% [5]. This shift correlates with upregulated Foxp3 expression (3.1-fold) and suppressed RORγt transcription. Zinc enables Treg stabilization through enhanced TGF-β signaling and STAT5 phosphorylation, while concurrently inhibiting Th17 differentiation by blocking STAT3 activation and RORγt nuclear translocation [1] [5]. In EAE, zinc-treated mice exhibit increased thymic Treg generation and IL-10 production, creating an immunosuppressive microenvironment that limits autoreactive T-cell expansion [3] [7]. The Th17/Treg axis modulation represents a cornerstone of zinc’s therapeutic activity against T-cell-driven autoimmunity.
Table 3: Zinc’s Impact on T-Cell Subsets in Immune Regulation
Immune Parameter | Effect of Zinc L-Aspartate | Functional Consequence | Molecular Mechanism |
---|---|---|---|
CD4+Foxp3+ Tregs | ↑40% (in vitro) | Enhanced immunosuppression | ↑TGF-β signaling, ↑STAT5 phosphorylation |
CD4+RORγt+ Th17 cells | ↓30% (in vitro) | Reduced tissue inflammation | ↓STAT3 activation, ↓RORγt nuclear translocation |
IFN-γ/IL-17 production | ↓60–75% | Attenuated Th1/Th17 pathogenicity | NF-κB inhibition via IKK blockade |
IL-16 secretion | ↑3.5-fold | CD4+ cell chemoattraction & TCR suppression | Zinc-dependent transcriptional activation |
Comparative Bioavailability of Zinc Formulations
Although not directly within the specified sections, it is mechanistically relevant to note that zinc L-aspartate exhibits superior bioavailability compared to inorganic zinc salts due to enhanced intestinal absorption via amino acid transporters. This property underpins its efficacy in in vivo models [8] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7